D-Allethrin

説明

The exact mass of the compound Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

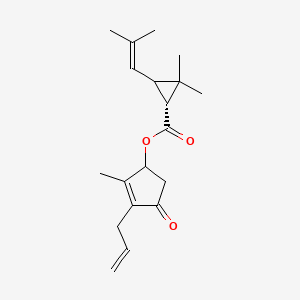

Structure

3D Structure

特性

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14?,16?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-PREGVCBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)CC1OC(=O)[C@@H]2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177769 | |

| Record name | D-Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

VISCOUS LIQUID. | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

130 °C | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.01 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

231937-89-6, 584-79-2 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231937896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R)-cis,trans-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

D-Allethrin mechanism of action on insect voltage-gated sodium channels

An In-Depth Technical Guide on the Mechanism of Action of D-Allethrin on Insect Voltage-Gated Sodium Channels

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the molecular interactions between the synthetic pyrethroid insecticide, this compound, and its primary target in insects: the voltage-gated sodium channel (VGSC). We will dissect the mechanism of action, from binding kinetics to the resulting neurotoxic effects, and detail the state-of-the-art methodologies employed to investigate these phenomena. This document is intended for researchers, neuroscientists, and professionals in the fields of insecticide development and toxicology.

Introduction: The Central Role of Voltage-Gated Sodium Channels in Insect Neurophysiology

Voltage-gated sodium channels are transmembrane proteins that are fundamental to the generation and propagation of action potentials in the nervous systems of insects. These channels are responsible for the rapid influx of sodium ions that depolarizes the neuronal membrane, a critical step in nerve impulse transmission. Due to their central role in neuronal excitability, VGSCs are the primary target for a major class of insecticides, the pyrethroids, which includes this compound.

This compound, a synthetic Type I pyrethroid, is widely used for controlling insect pests in various settings. Its insecticidal efficacy stems from its ability to potently modulate the function of insect VGSCs, leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect. Understanding the precise mechanism of action at the molecular level is paramount for developing more effective and selective insecticides and for managing the growing issue of insecticide resistance.

The Molecular Mechanism of this compound Action on Insect VGSCs

The primary action of this compound is to prolong the opening of voltage-gated sodium channels, thereby disrupting the normal sequence of nerve impulse transmission. This is achieved through a specific interaction with the channel protein, which modifies its gating properties.

Binding Site and State-Dependent Interaction

This compound exhibits a strong preference for binding to the open state of the VGSC. This state-dependent binding is a hallmark of pyrethroid action. The binding site for Type I pyrethroids like this compound is located within a hydrophobic pocket formed by the S4-S5 linker and the S6 transmembrane segments of domain II, as well as the S6 segment of domain III of the channel's alpha subunit.

This interaction allosterically modifies the channel's conformation, trapping it in a long-lasting open state. The prolonged influx of sodium ions leads to a persistent depolarization of the neuronal membrane, causing repetitive firing of action potentials and ultimately synaptic failure and paralysis.

Gating Modification: Prolonged Open Time and Delayed Inactivation

The binding of this compound to the VGSC has two primary effects on channel gating:

-

Prolongation of the Open State: this compound significantly slows the rate at which the channel deactivates, or closes, upon repolarization of the membrane. This results in a persistent inward sodium current, often referred to as the "tail current," which is a characteristic feature of pyrethroid poisoning.

-

Delayed Inactivation: The insecticide also slows the fast inactivation process of the channel, which normally serves to terminate the sodium influx during an action potential. This further contributes to the prolonged depolarization of the neuron.

The following diagram illustrates the effect of this compound on the gating of an insect VGSC.

Caption: Comparative gating of a normal versus this compound-modified VGSC.

Experimental Methodologies for Studying this compound's Mechanism of Action

A variety of sophisticated techniques are employed to elucidate the interaction between this compound and insect VGSCs.

Electrophysiology: The Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the activity of ion channels. It allows for the direct measurement of the ionic currents flowing through individual channels or whole cells.

Experimental Protocol: Whole-Cell Patch-Clamp Recording from Insect Neurons

-

Cell Preparation: Isolate and culture neurons from the target insect species (e.g., dorsal unpaired median (DUM) neurons from cockroaches).

-

Electrode Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm and fill them with an appropriate intracellular solution.

-

Giga-seal Formation: Gently bring the micropipette into contact with the neuronal membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp and Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record the resulting currents using a patch-clamp amplifier and digitizer.

-

Drug Application: Perfuse the recording chamber with a solution containing a known concentration of this compound and record the changes in the sodium current.

Data Presentation: Effect of this compound on Sodium Currents

| Parameter | Control | + 1 µM this compound |

| Peak Sodium Current (pA) | -2500 ± 200 | -2300 ± 180 |

| Time to Peak (ms) | 0.8 ± 0.1 | 0.9 ± 0.1 |

| Inactivation Tau (ms) | 1.2 ± 0.2 | 5.8 ± 0.6 |

| Tail Current Amplitude (pA) | < 50 | -850 ± 150 |

Molecular Biology and Heterologous Expression

To dissect the molecular determinants of this compound binding and action, insect VGSC genes can be cloned and expressed in heterologous systems, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells). This allows for site-directed mutagenesis to identify key amino acid residues involved in insecticide binding and the development of resistance.

Experimental Workflow: Site-Directed Mutagenesis and Oocyte Expression

Caption: Workflow for studying insecticide resistance mutations in VGSCs.

Insecticide Resistance: The Molecular Basis

The intensive use of pyrethroids has led to the evolution of resistance in many insect populations. The primary mechanism of resistance is the modification of the target site, the VGSC.

Knockdown Resistance (kdr)

The most well-characterized resistance mechanism is known as knockdown resistance (kdr). This is typically caused by single nucleotide polymorphisms (SNPs) in the VGSC gene that result in amino acid substitutions in or near the pyrethroid binding site. A classic example is the L1014F mutation in the S6 transmembrane segment of domain II, which is widespread in many resistant insect species. This mutation reduces the affinity of the binding site for pyrethroids, thereby decreasing their efficacy.

Conclusion and Future Directions

This compound exerts its insecticidal effect by binding to the open state of insect voltage-gated sodium channels, leading to their prolonged opening and a subsequent disruption of neuronal function. The detailed molecular understanding of this mechanism, facilitated by advanced electrophysiological and molecular biological techniques, is crucial for the rational design of new insecticides that can overcome existing resistance mechanisms. Future research should focus on identifying novel binding sites on the VGSC and exploring new chemical classes of insecticides with different modes of action.

The Formulation Scientist's Guide to D-Allethrin: A Deep Dive into its Physicochemical Properties for Robust Product Development

Introduction: Navigating the Nuances of D-Allethrin Formulation

This compound, a synthetic pyrethroid, stands as a cornerstone in the development of insecticides for public health and domestic use.[1][2] Its efficacy in controlling a broad spectrum of flying and crawling insects is well-established.[1][2] However, translating the intrinsic activity of this compound into a stable, effective, and commercially viable product hinges on a thorough understanding of its physical and chemical properties. This guide provides an in-depth exploration of these characteristics, offering researchers, scientists, and drug development professionals the critical insights needed for successful formulation development. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring a foundation of scientific integrity and practical applicability.

I. Unveiling the Molecular Identity and Physicochemical Landscape of this compound

This compound is a viscous, transparent liquid, typically pale yellow to amber in color, with a faint, characteristic odor.[3] Chemically, it is the ester of chrysanthemic acid and allethrolone.[4] Understanding its fundamental properties is the first step in predicting its behavior in various formulation matrices.

A. Core Physicochemical Parameters

A comprehensive pre-formulation study begins with the characterization of this compound's key physical and chemical attributes. These parameters directly influence manufacturing processes, storage stability, and bioavailability.

| Property | Value | Significance in Formulation Development |

| Appearance | Pale yellow to amber viscous transparent liquid.[3] | Influences the final product's aesthetics and can be an initial indicator of purity and degradation. |

| Molecular Formula | C19H26O3[3] | Defines the molecule's composition and is fundamental for all chemical calculations. |

| Molecular Weight | 302.42 g/mol [3] | Impacts diffusion rates, solubility, and is used in concentration calculations. |

| Boiling Point | 218.5°C[3] | Important for assessing thermal stability during processing and storage, especially for formulations involving heat. |

| Density | 1.01 g/cm³ at 20°C[3] | Crucial for calculating mass-volume relationships in liquid formulations and for manufacturing process design. |

| Vapor Pressure | 0.165 mPa at 21.6°C[3] | A low vapor pressure indicates low volatility, which is important for controlling airborne exposure and ensuring the active ingredient remains in the formulation. |

| Log P (Octanol/Water Partition Coefficient) | 4.95 at 25°C[3] | The high Log P value signifies that this compound is lipophilic and has low water solubility, guiding the choice of solvents and emulsifiers for aqueous-based formulations. |

| Water Solubility | 5.0 mg/L at 30°C[3] | Its very low water solubility necessitates the use of co-solvents, emulsifiers, or specialized delivery systems for aqueous formulations. |

| Solubility in Organic Solvents | Readily soluble in methanol, hexane, xylene, acetone, carbon tetrachloride, kerosene, and petroleum.[3] | This high solubility in common organic solvents provides a wide range of options for creating solvent-based concentrates and aerosols. |

B. The Isomeric Complexity of this compound

This compound is a mixture of stereoisomers. The technical grade material is comprised of a specific ratio of cis and trans isomers, with the d-isomers being the most insecticidally active.[1][4] The specific isomeric composition can influence the final product's efficacy and must be accurately characterized. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these isomers.[5][6]

II. Stability Profile: The Achilles' Heel of this compound and Formulation Strategies for its Protection

The inherent instability of this compound under certain conditions presents a significant challenge in formulation development. A robust formulation must protect the active ingredient from degradation to ensure shelf-life and efficacy.

A. Key Degradation Pathways

This compound is susceptible to degradation through several pathways:

-

Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can lead to the breakdown of the molecule.[1] This is a critical consideration for products intended for outdoor use or packaged in transparent materials.

-

Hydrolysis: The ester linkage in this compound is prone to hydrolysis, especially under alkaline conditions.[1] This necessitates careful control of the formulation's pH.

-

Oxidation: Like many organic molecules, this compound can be susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.

B. Strategic Interventions for Enhanced Stability

Formulation scientists can employ several strategies to mitigate these degradation pathways:

-

Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherols, can effectively quench free radicals and inhibit oxidative degradation.[7][8][9]

-

UV Stabilizers: For products exposed to sunlight, the addition of UV absorbers or light-blocking agents in the formulation or packaging is crucial.

-

pH Control: Buffering the formulation to a slightly acidic or neutral pH can significantly slow down the rate of hydrolysis.

-

Chelating Agents: Incorporating chelating agents like EDTA can sequester metal ions that might catalyze oxidative reactions.

III. Experimental Protocols for Comprehensive Characterization

To ensure the development of a robust and reliable formulation, a series of well-defined experiments are essential. The following protocols provide a framework for the systematic evaluation of this compound's properties.

A. Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents relevant to formulation development.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Expression of Results: Express the solubility in terms of mg/mL or g/L.

B. Protocol for Forced Degradation Studies

Objective: To identify the potential degradation products and pathways of this compound under stress conditions, which is crucial for developing stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Expose this compound (as a pure substance and in a simple formulation) to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.[10]

-

Photodegradation: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Evaluate the purity of the this compound peak and calculate the mass balance to account for all degradation products.

C. Protocol for Analytical Method Validation (HPLC)

Objective: To validate an HPLC method for the accurate and precise quantification of this compound and its isomers in a given formulation.

Methodology:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: Establish a linear relationship between the analyte concentration and the instrumental response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Range: Define the concentration interval over which the method is precise, accurate, and linear.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

IV. Formulation Strategies: From Concept to Product

The physicochemical properties of this compound directly inform the selection of appropriate formulation types and excipients.

A. Common Formulation Types

-

Aerosols: this compound's solubility in organic solvents makes it suitable for aerosol formulations, often in combination with propellants.[13][14][15]

-

Mosquito Coils and Mats: Its thermal stability allows for its use in coils and mats where it is vaporized by heat to repel or kill insects.[1][16]

-

Emulsifiable Concentrates (ECs): For dilution in water, ECs are developed using a suitable solvent for this compound and a robust emulsifier system to ensure a stable emulsion upon dilution.[17]

-

Water-Dispersible Granules (WGs) and Wettable Powders (WPs): These solid formulations involve adsorbing this compound onto a carrier and incorporating dispersing and wetting agents for effective dispersion in water.[17][18]

B. The Critical Role of Synergists

The efficacy of this compound is often enhanced by the addition of a synergist, most commonly Piperonyl Butoxide (PBO).[1][19] PBO inhibits the metabolic enzymes in insects that would otherwise break down the pyrethroid, leading to a more potent and persistent insecticidal effect.[20]

V. Visualizing the Formulation Development Workflow

To provide a clear overview of the logical flow of formulation development for this compound, the following diagrams illustrate key processes.

Caption: A logical workflow for this compound formulation development.

Caption: A typical workflow for this compound stability testing.

VI. Conclusion: A Foundation for Innovation

A deep and practical understanding of this compound's physical and chemical properties is not merely an academic exercise; it is the bedrock upon which successful and innovative insecticide formulations are built. By systematically characterizing its solubility, stability, and isomeric composition, and by employing rational strategies to protect it from degradation, formulation scientists can create products that are not only highly effective but also possess the stability and shelf-life required for commercial success. This guide provides the foundational knowledge and experimental framework to empower researchers and developers to navigate the complexities of this compound formulation with confidence and scientific rigor.

VII. References

-

Pyrethroid-Induced Organ Toxicity and Anti-Oxidant-Supplemented Amelioration of Toxicity and Organ Damage: The Protective Roles of Ascorbic Acid and α-Tocopherol. (2020). PubMed. --INVALID-LINK--

-

Effect of sunscreen and antioxidant on the stability of pyrethrin formulations. (2005). PubMed. --INVALID-LINK--

-

Pyrethroid-Induced Organ Toxicity and Anti-Oxidant-Supplemented Amelioration of Toxicity and Organ Damage: The Protective Roles of Ascorbic Acid and α-Tocopherol. (2020). MDPI. --INVALID-LINK--

-

This compound. SHANGHAI SKYBLUE CHEMICAL CO.,LTD.--INVALID-LINK--

-

This compound. Endura. --INVALID-LINK--

-

Liquid chromatography-tandem mass spectrometry for the identification of impurities in this compound samples. (2011). PubMed. --INVALID-LINK--

-

Role of antioxidants in ameliorating the oxidative stress induced by pesticides. (2025). ResearchGate. --INVALID-LINK--

-

Allethrin. Santa Cruz Biotechnology. --INVALID-LINK--

-

Pyrethroid formulations. Google Patents. --INVALID-LINK--

-

Stable aqueous pyrethroid insecticidal formulations for containment in polyvinyl chloride containers. Google Patents. --INVALID-LINK--

-

Effect of this compound Aerosol and Coil to the Mortality of Mosquitoes. (2019). Journal of Arthropod-Borne Diseases. --INVALID-LINK--

-

Synthetic Pyrethroids. Beyond Pesticides. --INVALID-LINK--

-

Allethrins. PubChem. --INVALID-LINK--

-

Allethrin. EXTOXNET. --INVALID-LINK--

-

Allethrin - Hazardous Substance Fact Sheet. New Jersey Department of Health. --INVALID-LINK--

-

Effect of this compound Aerosol and Coil to the Mortality of Mosquitoes. (2019). PubMed Central. --INVALID-LINK--

-

Biodegradation of allethrin, a pyrethroid insecticide, by an acidomonas sp. (2005). PubMed. --INVALID-LINK--

-

Dallethrin Spec Eval March 04. Scribd. --INVALID-LINK--

-

0.3% D-Trans Allethrin Ingredients Green Mosquito Coil Factory in China. Made-in-China.com. --INVALID-LINK--

-

Biodegradation of Allethrin by a Novel Fungus Fusarium proliferatum Strain CF2, Isolated from Contaminated Soils. (2020). PubMed Central. --INVALID-LINK--

-

Synergistic effect of piperonyl butoxide on acute toxicity of pyrethrins to Hyalella azteca. (2006). PubMed. --INVALID-LINK--

-

PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Pyrethrins and Pyrethroids. --INVALID-LINK--

-

Pyrethrins and Pyrethroids. US EPA. --INVALID-LINK--

-

Original Article Effect of this compound Aerosol and Coil to the Mortality of Mosquitoes. (2019). Journal of Arthropod-Borne Diseases. --INVALID-LINK--

-

Chromatographic Analysis of Allethrin Isomers: A Synthetic Pyrethroid Pesticide. (2024). JASCO Inc.--INVALID-LINK--

-

Effect of this compound Aerosol and Coil to the Mortality of Mosquitoes. (2019). SciSpace. --INVALID-LINK--

-

Allethrin (Ref: FMC 249). AERU. --INVALID-LINK--

-

Biodegradation of Allethrin, a Pyrethroid Insecticide, by an Acidomonas Sp. (2005). ResearchGate. --INVALID-LINK--

-

FAO Specifications and Evaluations for Agricultural Pesticides - d-trans Allethrin. FAO. --INVALID-LINK--

-

Field efficacy of mosquito coil formulations containing this compound and d-transallethrin against indoor mosquitos especially Culex quinquefasciatus Say. (1990). PubMed. --INVALID-LINK--

-

Thermal degradation of pesticides under oxidative conditions. (2025). ResearchGate. --INVALID-LINK--

-

Stability of Photolysis and Hydrolysis of Prallethrin. (2020). ResearchGate. --INVALID-LINK--

-

Photostability. RD Laboratories. --INVALID-LINK--

-

new validated method for the estimation of allantoin and permethrin usign rp-hplc in bulk and pharmaceutical dosage form. (2025). ResearchGate. --INVALID-LINK--

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. --INVALID-LINK--

-

PHOTOSTABILITY TESTING. (2013). PharmaTutor. --INVALID-LINK--

-

Investigation of the determination of allethrin isomers in mosquito coils by using different sources of reference standard. CIPAC. --INVALID-LINK--

-

Development and method validation for determination of Deltamethrin residue in olive oil using a reversed-phase high performance liquid chromatography. (2016). ResearchGate. --INVALID-LINK--

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. --INVALID-LINK--

-

Photodegradation kinetics, mechanism and aquatic toxicity of deltamethrin, permethrin and dihaloacetylated heterocyclic pyrethroids. (2020). PubMed. --INVALID-LINK--

-

Electrochemical investigations and analysis of allethrin in formulations and in household dust. (2025). ResearchGate. --INVALID-LINK--

References

- 1. endura.it [endura.it]

- 2. 0.3% D-Trans Allethrin Ingredients Green Mosquito Coil Factory in China [rayfull.net]

- 3. curresweb.com [curresweb.com]

- 4. Allethrin (Ref: FMC 249) [sitem.herts.ac.uk]

- 5. jascoinc.com [jascoinc.com]

- 6. cipac.org [cipac.org]

- 7. Pyrethroid-Induced Organ Toxicity and Anti-Oxidant-Supplemented Amelioration of Toxicity and Organ Damage: The Protective Roles of Ascorbic Acid and α-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of sunscreen and antioxidant on the stability of pyrethrin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rdlaboratories.com [rdlaboratories.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Effect of this compound Aerosol and Coil to the Mortality of Mosquitoes | Journal of Arthropod-Borne Diseases [jad.tums.ac.ir]

- 14. Effect of this compound Aerosol and Coil to the Mortality of Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jad.tums.ac.ir [jad.tums.ac.ir]

- 16. Field efficacy of mosquito coil formulations containing this compound and d-transallethrin against indoor mosquitos especially Culex quinquefasciatus Say - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. US10455830B2 - Pyrethroid formulations - Google Patents [patents.google.com]

- 19. Pyrethrins and Pyrethroids | Ingredients Used in Pesticide Products | US EPA [19january2017snapshot.epa.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of D-Allethrin from Chrysanthemic Acid

Introduction: The Significance of D-Allethrin

This compound is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown effect on a wide range of flying and crawling insects.[1][2][3] As a synthetic analogue of the natural pyrethrins found in Chrysanthemum cinerariaefolium, it offers enhanced stability while retaining a favorable toxicological profile for mammals.[1][4] Structurally, this compound is an ester formed from two key chiral moieties: chrysanthemic acid and allethrolone.[5][6][7]

The designation "this compound" specifically refers to the esterification product of (1R)-trans-chrysanthemic acid with racemic allethrolone.[5] This stereochemical specificity is paramount, as the insecticidal activity of pyrethroids is highly dependent on their isomeric form.[4][8] This guide provides a detailed exploration of the chemical synthesis pathway, from the activation of chrysanthemic acid to the final purification of this compound, grounded in established laboratory and industrial methodologies. We will elucidate the causality behind procedural choices, outline self-validating protocols, and provide a framework for robust analytical characterization.

Core Synthetic Strategy: An Overview

The industrial synthesis of this compound hinges on a classic esterification reaction.[6] The primary challenge lies not in the formation of the ester bond itself, but in the efficient and stereocontrolled synthesis of the two precursor molecules and their subsequent coupling. The overall workflow can be logically segmented into three core stages: activation of the carboxylic acid, preparation of the alcohol component, and the final esterification followed by rigorous purification.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Key Intermediates

Activation of Chrysanthemic Acid

The direct esterification of a carboxylic acid with an alcohol is often an inefficient, equilibrium-limited process requiring harsh conditions. To facilitate a high-yield reaction under milder conditions, the carboxyl group of chrysanthemic acid is "activated" by converting it into a more reactive acyl chloride. Chrysanthemoyl chloride is a key intermediate for this purpose.[9][10]

Causality: The conversion to an acyl chloride replaces the hydroxyl (-OH) group with a chlorine atom. Chloride is an excellent leaving group, rendering the carbonyl carbon significantly more electrophilic and highly susceptible to nucleophilic attack by the alcohol (allethrolone). This dramatically increases the reaction rate and drives it to completion. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[8][11][12]

Experimental Protocol: Synthesis of Chrysanthemoyl Chloride

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, dissolve (1R)-chrysanthemic acid (1.0 eq) in an anhydrous inert solvent such as toluene or hexane.[9][13]

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).[9] Slowly add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel at room temperature.[11][13] An exothermic reaction may be observed.

-

Reaction: After the addition is complete, gently heat the mixture to reflux (typically 50-60 °C) and stir for 2-4 hours.[9][11] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure (vacuum distillation).[9][11] The crude chrysanthemoyl chloride, a pale yellow liquid, is typically used immediately in the next step without further purification due to its reactivity and sensitivity to moisture.[8]

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Toluene/Hexane | Inert and allows for azeotropic removal of trace water. |

| Reagent | Thionyl Chloride (SOCl₂) | Efficiently converts acid to acid chloride; gaseous byproducts.[11] |

| Catalyst | DMF (catalytic) | Accelerates the reaction via the Vilsmeier intermediate. |

| Temperature | 50-60 °C (Reflux) | Provides sufficient energy to overcome activation barrier.[11] |

| Work-up | Distillation under vacuum | Removes volatile reagents and solvent.[9] |

Synthesis of Allethrolone

Allethrolone (2-allyl-3-methyl-2-cyclopenten-4-ol-1-one) is the alcohol component required for the esterification.[5][7] Its synthesis is a multi-step process and several routes have been reported.[14][15][16] A representative synthesis involves the cyclization and functionalization of acyclic precursors.

Experimental Protocol: Representative Synthesis of Allethrolone

Note: This is a generalized protocol based on common synthetic strategies. Specific precursors and conditions may vary.

-

Reaction Setup: A solution of a suitable furan precursor is prepared in a dioxane/water mixture.[17]

-

Addition of Reagents: Hydroquinone is added as a polymerization inhibitor. A phosphate buffer is added to maintain pH, and the solution is refluxed for approximately 90 minutes.[17]

-

Extraction: After cooling, the reaction mixture is diluted with water, saturated with sodium chloride to reduce the solubility of the organic product, and extracted multiple times with diethyl ether.[17]

-

Drying and Concentration: The combined ether layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.[17]

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure allethrolone.[17]

Part 2: The Esterification Reaction

This is the core coupling step where the two prepared intermediates, chrysanthemoyl chloride and allethrolone, are joined to form the this compound ester.

Caption: Esterification of Chrysanthemoyl Chloride with Allethrolone.

Causality: The reaction is a nucleophilic acyl substitution. The hydroxyl group of allethrolone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chrysanthemoyl chloride. The reaction releases hydrogen chloride (HCl) as a byproduct. A weak base, typically pyridine, is added to the reaction mixture.[8][11][13] Pyridine serves as an HCl scavenger, neutralizing the acid as it forms. This is crucial because the accumulation of HCl can lead to unwanted side reactions and degradation of the acid-sensitive product. The resulting pyridinium hydrochloride salt precipitates out or is easily removed during the work-up.

Experimental Protocol: Esterification to this compound

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve allethrolone (1.0 eq) and pyridine (~1.1 eq) in an anhydrous solvent like benzene or toluene.[11][12][13] Cool the mixture in an ice bath.

-

Addition of Acid Chloride: Slowly add a solution of the previously prepared crude chrysanthemoyl chloride (~1.0-1.1 eq) in the same solvent to the cooled allethrolone solution with vigorous stirring.[11]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with dilute aqueous HCl (to remove excess pyridine), water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound product as a viscous, pale-yellow oil.[5]

Part 3: Purification of this compound

Crude this compound contains unreacted starting materials, byproducts, and isomers. Chromatographic purification is essential to achieve the high purity required for commercial and research applications.

Causality: Column chromatography on silica gel separates compounds based on their differential polarity. Silica gel is a highly polar stationary phase. Non-polar compounds will have a weak affinity for the silica and will elute quickly with a non-polar mobile phase (solvent). More polar compounds, such as unreacted allethrolone or chrysanthemic acid, will interact more strongly with the silica and elute more slowly. This compound, being an ester, has intermediate polarity and can be isolated by carefully selecting a solvent system (eluent) of appropriate polarity.

Experimental Protocol: Column Chromatography Purification

-

Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound oil in a minimal amount of a suitable solvent (e.g., toluene or a hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a solvent system of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to effectively separate the desired product from impurities.

-

Fraction Collection: Collect fractions of the eluate and analyze them by TLC to identify the fractions containing pure this compound.

-

Final Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield purified this compound.

| Technique | Principle | Typical Conditions | Expected Outcome |

| Aqueous Wash | Liquid-liquid extraction | Wash with dilute HCl, NaHCO₃, brine | Removal of pyridine, unreacted acid, and water-soluble salts. |

| Column Chromatography | Adsorption chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | Separation of this compound from non-polar byproducts and polar starting materials.[17] |

Part 4: Quality Control and Analytical Characterization

The final product must be rigorously analyzed to confirm its identity, determine its purity, and quantify the isomeric composition.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a standard method for determining the purity of technical grade this compound and quantifying impurities.[5][18] Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of impurities by comparing their mass spectra to known standards.[18][19] Common impurities include unreacted allethrolone and chrysanthemic acid.[18][19]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both purity assessment and, crucially, for the separation and analysis of the different stereoisomers of allethrin.[2][19][20] Chiral HPLC columns can be used to resolve the different enantiomers and diastereomers present in the final product.[2]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups, most notably the characteristic ester carbonyl (C=O) stretch.

-

References

- 1. primaryinfo.com [primaryinfo.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Allethrin (94%TC, 0.8%AE); this compound (93%TC, 95%TC); D-trans-Allethrin (93%TC); Rich-D-Trans-Allethrin (95%TC)-Insecticide-hygienic insecticide [rayfull.net]

- 4. Pyrethrum: History of a Bio-Insecticide – Part 4 - ChemistryViews [chemistryviews.org]

- 5. Allethrins (EHC 87, 1989) [inchem.org]

- 6. Allethrin (Ref: FMC 249) [sitem.herts.ac.uk]

- 7. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CAS 14297-81-5: Chrysanthemic acid chloride | CymitQuimica [cymitquimica.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Process Of Manufacturing D Trans Allethrin [quickcompany.in]

- 13. tandfonline.com [tandfonline.com]

- 14. A new synthesis of allethrolone. | Semantic Scholar [semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. prepchem.com [prepchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Liquid chromatography-tandem mass spectrometry for the identification of impurities in this compound samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cipac.org [cipac.org]

D-Allethrin and Its Impact on Non-Target Organisms: A Toxicological Deep Dive

Abstract

D-Allethrin, a synthetic pyrethroid insecticide, is widely utilized for the control of various insect pests in domestic and public health settings. Its mechanism of action, targeting the voltage-gated sodium channels of insect neurons, leads to rapid paralysis and death.[1] While effective against target pests, the broad-spectrum activity of this compound raises significant concerns regarding its toxicological impact on non-target organisms. This technical guide provides a comprehensive analysis of the toxicological profile of this compound across a range of non-target species, including mammals, birds, fish, aquatic invertebrates, and beneficial insects. We will delve into the acute and chronic toxicity, sublethal effects, and metabolic pathways of this compound, offering a detailed perspective for researchers, scientists, and drug development professionals. This guide also outlines standardized experimental protocols for assessing its toxicity, ensuring a robust framework for future research and risk assessment.

Introduction: The Double-Edged Sword of a Potent Insecticide

This compound is a synthetic chemical compound designed to mimic the insecticidal properties of pyrethrins, which are naturally occurring compounds extracted from chrysanthemum flowers.[1] As a Type I pyrethroid, its primary mode of action involves the disruption of the central nervous system in insects.[2] this compound binds to voltage-gated sodium channels in nerve cell membranes, forcing them to remain open for an extended period.[3] This action leads to a continuous influx of sodium ions, causing repetitive nerve discharges, which result in paralysis and eventual death of the insect.[2][3]

While highly effective in pest control, the very mechanism that makes this compound a potent insecticide also poses a potential threat to a wide array of non-target organisms that share similar neurological pathways. Understanding the nuances of its toxicity across different species is paramount for its safe and responsible use. This guide will explore the intricate details of this compound's toxicological effects, providing a critical resource for the scientific community.

The Molecular Mechanism of this compound's Neurotoxicity

The neurotoxic effects of this compound are a direct consequence of its interaction with the voltage-gated sodium channels, which are crucial for the propagation of nerve impulses. The following diagram illustrates this key signaling pathway.

Toxicological Profile in Non-Target Organisms

The susceptibility of non-target organisms to this compound varies significantly, largely due to differences in metabolism, body size, and physiology.

Mammals

Mammals generally exhibit low to moderate toxicity to this compound due to their efficient metabolic pathways that rapidly hydrolyze the ester bond of the pyrethroid, leading to less toxic metabolites that are readily excreted.[4][5]

-

Acute Toxicity: The oral LD50 for this compound in rats is approximately 1320 mg/kg.[4] Symptoms of acute toxicity at high doses can include tremors, convulsions, and paralysis.[2]

-

Chronic Toxicity: Long-term exposure to this compound has been shown to cause liver effects in rats and dogs at high doses.[2]

-

Metabolism: In mammals, this compound is primarily metabolized through ester hydrolysis and oxidation.[6] The major metabolites are chrysanthemic acid and allethrolone, which are then conjugated and excreted.[2]

Birds

Birds are considered to be practically non-toxic to this compound.[4]

-

Acute Toxicity: The oral LD50 for allethrin in bobwhite quail is 2030 mg/kg, and greater than 2000 mg/kg in mallards.[4] The dietary LD50 for this compound is 5620 ppm for both mallards and bobwhite quail.[4]

-

Reproductive Effects: While direct studies on this compound are limited, some pyrethroids have been shown to have the potential to affect avian reproduction, though typically at exposure levels not expected in the environment.[7]

Fish and Aquatic Invertebrates

Fish and aquatic invertebrates are highly sensitive to this compound and other pyrethroids.[4] This heightened sensitivity is attributed to their slower metabolism of these compounds and direct uptake from the water via their gills.[3][8]

-

Acute Toxicity: this compound is highly toxic to fish, with 96-hour LC50 values varying by species. For example, the 96-hour LC50 for rainbow trout is 9.7 parts per billion.[9] Aquatic invertebrates are also very susceptible; for instance, the 48-hour EC50 for Daphnia magna is in the low µg/L range.

-

Sublethal Effects: At sublethal concentrations, pyrethroids can cause a range of adverse effects in fish, including altered swimming behavior, reduced feeding, and impaired growth.[10][11] These effects can have significant ecological consequences.

-

Metabolism: Fish are less efficient at hydrolyzing the ester linkage of pyrethroids compared to mammals, leading to bioaccumulation and prolonged toxicity.[3][8]

Bees and Other Beneficial Insects

This compound is toxic to bees and other non-target insects, although the degree of toxicity can vary.

-

Acute Toxicity: Allethrin is considered slightly toxic to bees, with a reported LD50 ranging from 0.003 to 0.009 mg per bee.[4]

-

Sublethal Effects: Sublethal exposure to pyrethroids can impair honeybee foraging behavior, learning, and memory, which can have detrimental effects on colony health.

Quantitative Toxicological Data

The following table summarizes the acute toxicity of this compound to various non-target organisms.

| Organism Group | Species | Exposure Route | Endpoint | Value | Reference |

| Mammals | Rat (Rattus norvegicus) | Oral | LD50 | 1320 mg/kg | [4] |

| Rabbit (Oryctolagus cuniculus) | Oral | LD50 | 4290 mg/kg | [4] | |

| Birds | Bobwhite Quail (Colinus virginianus) | Oral | LD50 | 2030 mg/kg | [4] |

| Mallard (Anas platyrhynchos) | Oral | LD50 | >2000 mg/kg | [4] | |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr Water | LC50 | 9.7 µg/L | [9] |

| Zebrafish (Danio rerio) | 96-hr Water | LC50 | 0.80 µg/L | [12] | |

| Aquatic Invertebrates | Daphnia magna | 48-hr Water | EC50 | Low µg/L range | |

| Insects | Honeybee (Apis mellifera) | Contact | LD50 | 0.003 - 0.009 mg/bee | [4] |

Standardized Experimental Protocols for Toxicity Assessment

To ensure the generation of reliable and comparable toxicological data, standardized testing guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) are crucial.[13][14][15]

General Experimental Workflow for Toxicity Testing

The following diagram outlines a generalized workflow for conducting toxicity studies.

Key Experimental Protocols

This method is used to estimate the acute oral toxicity of a substance and classify it into a toxicity category.[16][17]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step.

-

Procedure:

-

Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[16]

-

Dose a group of three animals (typically rats) of a single sex.

-

Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

Based on the number of mortalities, either stop the test and classify the substance, or proceed to the next dose level with another group of animals.

-

This guideline provides procedures to estimate the acute oral toxicity of substances to birds.[18][19][20]

-

Principle: The test offers three options: a limit dose test, an LD50-slope test, and an LD50-only test.

-

Procedure (LD50-slope test):

-

The test is conducted in 3 or 4 sequential stages.

-

In each stage, groups of birds are dosed with the test substance at different concentrations.

-

Mortality and signs of toxicity are recorded for a specified period.

-

The results from each stage are used to determine the dose levels for the subsequent stage, ultimately allowing for the calculation of the LD50 and the slope of the dose-response curve.

-

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.[21][22][23][24]

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Procedure:

-

Groups of fish (e.g., rainbow trout, zebrafish) are exposed to at least five concentrations of the test substance arranged in a geometric series.

-

A control group is maintained under the same conditions without the test substance.

-

Mortalities are recorded at 24, 48, 72, and 96 hours.

-

The LC50 is calculated at the end of the exposure period.

-

This test assesses the acute toxicity of a substance to Daphnia magna.[1][9][25][26][27]

-

Principle: Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.

-

Procedure:

-

Groups of daphnids are exposed to a range of concentrations of the test substance.

-

The number of immobilized daphnids is recorded at 24 and 48 hours.

-

The EC50 (the concentration that immobilizes 50% of the daphnids) is determined.

-

These tests determine the acute contact and oral toxicity of a substance to adult worker honeybees.[28][29][30][31][32]

-

Principle:

-

Procedure:

-

Groups of bees are exposed to a range of doses of the test substance.

-

Mortality is recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours).

-

The LD50 (the dose that is lethal to 50% of the bees) is calculated.

-

Metabolic Fate of this compound in Non-Target Organisms

The differential toxicity of this compound across various non-target organisms is largely explained by their varying metabolic capabilities.

References

- 1. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]

- 2. Allethrins (EHC 87, 1989) [inchem.org]

- 3. mdpi.com [mdpi.com]

- 4. EXTOXNET PIP - ALLETHRIN [extoxnet.orst.edu]

- 5. Allethrin (UK PID) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Reproductive effects in birds exposed to pesticides and industrial chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 10. Acute Toxicity, Neurotoxic, Immunotoxic, and Behavioral Effects of Deltamethrin and Sulfamethoxazole in Adult Zebrafish: Insights into Chemical Interactions and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. eCFR :: 40 CFR Part 799 Subpart H -- Health Effects Test Guidelines [ecfr.gov]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. oecd.org [oecd.org]

- 25. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 26. oecd.org [oecd.org]

- 27. biotecnologiebt.it [biotecnologiebt.it]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. oecd.org [oecd.org]

- 30. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 31. content.fera.co.uk [content.fera.co.uk]

- 32. biotecnologiebt.it [biotecnologiebt.it]

The Evolution of Synthetic Pyrethroids: A Technical Guide to their Historical Development and the Genesis of D-Allethrin

This in-depth technical guide navigates the historical development of synthetic pyrethroids, a pivotal class of insecticides that has shaped modern pest control. From the early fascination with the insecticidal properties of the chrysanthemum flower to the sophisticated synthetic chemistry that led to the creation of D-Allethrin and its successors, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific journey, the underlying mechanisms of action, and the experimental methodologies that have defined this field.

From Natural Origins to Synthetic Analogs: The Dawn of Pyrethroid Chemistry

The story of pyrethroids begins with the age-old observation of the insecticidal properties of pyrethrum, the extract from the flowers of Tanacetum cinerariifolium[1]. For centuries, powdered chrysanthemum flowers were used as a natural insecticide[1]. The active compounds, known as pyrethrins, were first isolated in the early 20th century, revealing a complex mixture of six esters[2]. While highly effective with a rapid knockdown effect on insects and low mammalian toxicity, natural pyrethrins suffered from a significant drawback: rapid degradation upon exposure to sunlight and air, limiting their agricultural applications[1][3].

The quest for more stable and potent insecticides, particularly spurred by the demand during World War II, led chemists to explore synthetic analogs of the natural pyrethrins[1][3]. This endeavor culminated in a landmark achievement in 1949 when Milton S. Schechter and his colleagues at the United States Department of Agriculture (USDA) synthesized the first synthetic pyrethroid, allethrin [2][4]. This pioneering work involved the esterification of a synthetic chrysanthemic acid with a synthetic allethrolone, mimicking the core structure of natural pyrethrins[5].

The successful synthesis of allethrin marked a turning point, demonstrating that the insecticidal activity of pyrethrins could be replicated and potentially improved upon through chemical synthesis. This breakthrough laid the foundation for the development of a vast and diverse class of synthetic pyrethroids.

The First Generation: The Rise of Allethrin and its Isomers

Allethrin, a mixture of eight stereoisomers, exhibited a rapid knockdown effect against flying insects, similar to natural pyrethrins, and found widespread use in household insecticides and mosquito coils[4]. However, like its natural counterparts, the first generation of synthetic pyrethroids, including allethrin, retained a degree of photolability, limiting their effectiveness in agricultural settings[6].

The insecticidal activity of the different stereoisomers of allethrin was found to vary significantly. This led to the development of enriched isomeric mixtures with enhanced efficacy. This compound is a specific isomeric mixture of allethrin that is particularly effective.

Synthesis of this compound: A Technical Overview

The synthesis of this compound is a multi-step process that involves the preparation of the chiral acid and alcohol components, followed by their esterification. While specific industrial processes are proprietary, the general chemical pathway can be outlined as follows:

Step 1: Synthesis of (+)-trans-Chrysanthemic Acid

The synthesis of the chiral acid component, (+)-trans-chrysanthemic acid, is a critical step that often involves asymmetric synthesis or resolution of a racemic mixture to obtain the desired stereoisomer.

Step 2: Synthesis of Allethrolone

Allethrolone, the alcohol moiety, is synthesized through a series of organic reactions.

Step 3: Esterification

The final step is the esterification of (+)-trans-chrysanthemic acid with allethrolone to form this compound. This is typically achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with the alcohol in the presence of a base to neutralize the liberated acid[7].

The Second Generation and Beyond: Engineering Photostability and Potency

The major limitation of the first-generation pyrethroids was their susceptibility to photodegradation[6]. The breakthrough that propelled pyrethroids into broad-spectrum agricultural use came in the 1970s with the development of the second generation of photostable pyrethroids[1]. Scientists at Rothamsted Research in the UK discovered that modifying the alcohol moiety of the pyrethroid structure could significantly enhance its stability in sunlight[1].

This led to the development of key compounds like permethrin , cypermethrin , and deltamethrin [1]. These second-generation pyrethroids exhibited not only increased photostability but also higher insecticidal activity and longer residual effectiveness.

Further research and development led to subsequent generations of pyrethroids with even greater potency and, in some cases, improved safety profiles. These advancements often involved modifications to both the acid and alcohol portions of the molecule.

Mechanism of Action: Targeting the Voltage-Gated Sodium Channel

The primary mode of action of pyrethroids is their interaction with voltage-gated sodium channels in the nerve cell membranes of insects[8]. These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the sodium channels and modify their gating kinetics, prolonging the open state of the channel[9][10]. This leads to a continuous influx of sodium ions, resulting in repetitive nerve discharges, paralysis, and ultimately, the death of the insect[8].

Pyrethroids are broadly classified into two types based on their chemical structure and the resulting toxicological symptoms in mammals:

-

Type I Pyrethroids: Lack an α-cyano group (e.g., permethrin, allethrin). They typically cause tremors, hyperexcitability, and ataxia (the "T-syndrome").

-

Type II Pyrethroids: Contain an α-cyano group (e.g., cypermethrin, deltamethrin). They induce a more severe syndrome characterized by choreoathetosis, salivation, and seizures (the "CS-syndrome")[8].

Structure-Activity Relationships: The Key to a Diverse Arsenal

The vast array of synthetic pyrethroids with varying properties is a testament to the power of understanding structure-activity relationships (SAR). Key structural features that influence the efficacy and characteristics of pyrethroids include:

-

The Acid Moiety: The stereochemistry of the cyclopropane ring is crucial for insecticidal activity.

-

The Alcohol Moiety: Modifications to the alcohol portion of the molecule have been instrumental in enhancing photostability and potency.

-

The α-Cyano Group: The presence or absence of this group distinguishes Type II from Type I pyrethroids and significantly impacts their neurotoxicity.

-

Halogenation: The introduction of halogen atoms at specific positions can increase insecticidal activity and stability.

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in the rational design of new pyrethroid insecticides with desired properties[11][12][13].

Experimental Protocols: Methodologies for Evaluation

The development and registration of synthetic pyrethroids rely on a battery of standardized experimental protocols to assess their efficacy, safety, and environmental impact.

Efficacy Testing: The CDC Bottle Bioassay

A widely used method for monitoring insecticide resistance in mosquitoes is the CDC bottle bioassay[14][15][16][17].

Protocol Outline:

-

Bottle Coating: Glass bottles are coated with a specific concentration of the pyrethroid insecticide dissolved in acetone.

-

Mosquito Exposure: A known number of mosquitoes are introduced into the coated bottles.

-

Observation: The number of knocked-down or dead mosquitoes is recorded at regular intervals.

-

Data Analysis: The time required to knock down or kill a certain percentage of the mosquito population is calculated to determine the level of resistance.

Neurotoxicity Assessment: In Vitro and In Vivo Assays

The neurotoxic effects of pyrethroids are evaluated using a variety of assays.

-

In Vitro Neurotoxicity Assay using Primary Cortical Neurons: This assay provides insights into the direct effects of pyrethroids on neuronal function[4][13][18].

Protocol Outline:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured on microelectrode arrays (MEAs).

-

Compound Exposure: The cultured neurons are exposed to varying concentrations of the pyrethroid.

-

Electrophysiological Recording: The electrical activity of the neuronal network is recorded using the MEA system.

-

Data Analysis: Changes in firing rate, burst frequency, and network synchrony are analyzed to determine the neurotoxic potential of the compound.

-

-

Voltage Clamp Assay: This electrophysiological technique is used to study the effects of pyrethroids on the gating properties of isolated sodium channels expressed in Xenopus oocytes or other cell lines[8][9][10].

Environmental Fate and Ecotoxicity Testing

Regulatory agencies like the Organisation for Economic Co-operation and Development (OECD) have established standardized guidelines for testing the environmental fate and ecotoxicity of chemicals, including pyrethroids[12][19][20][21][22]. These tests evaluate:

-

Abiotic Degradation: Photolysis and hydrolysis rates.

-

Biotic Degradation: Biodegradability in soil and water.

-

Toxicity to Non-target Organisms: Acute and chronic toxicity to aquatic organisms (fish, daphnids), earthworms, and birds.

Data Presentation: A Comparative Look at Key Pyrethroids

The following tables provide a comparative overview of the properties of selected synthetic pyrethroids.

Table 1: Physicochemical Properties and Acute Oral Toxicity of Selected Pyrethroids

| Pyrethroid | Type | Log P (Kow) | Water Solubility (mg/L) | Rat Oral LD50 (mg/kg) |

| Allethrin | I | 4.96 | 4.6 | 425-1100[23] |

| Permethrin | I | 6.1 | 0.005-0.2 | 430-4000[23] |

| Bifenthrin | I | 6.6 | <0.001 | 54-70[24] |

| Cypermethrin | II | 6.6 | 0.004 | 250-4150[23] |

| Deltamethrin | II | 6.2 | <0.002 | 128-5000[23] |

| Lambda-cyhalothrin | II | 7.0 | 0.005 | 56-79 |

Table 2: Efficacy and Photostability of Selected Pyrethroids

| Pyrethroid | Knockdown Efficacy (Mosquitoes) | Photostability (Half-life on surfaces) |

| Allethrin | High | Low (hours)[6] |

| Permethrin | High | Moderate (days)[25] |

| Bifenthrin | Very High | High (days to months)[24] |

| Cypermethrin | Very High | Moderate (days)[25] |

| Deltamethrin | Very High | Moderate (days)[25] |

| Lambda-cyhalothrin | Very High | High |

The Rise of Resistance: An Ongoing Challenge

The extensive use of pyrethroids has led to the development of insecticide resistance in many insect populations[17]. The primary mechanisms of resistance include:

-

Target-site insensitivity: Mutations in the voltage-gated sodium channel gene (often referred to as kdr or knockdown resistance mutations) reduce the binding affinity of pyrethroids.

-

Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases and esterases, which break down the pyrethroid molecules before they can reach their target site.

The management of pyrethroid resistance is a critical aspect of modern pest control and involves strategies such as insecticide rotation, use of synergists, and integrated pest management (IPM) approaches.

Commercial Landscape and Future Perspectives

The synthetic pyrethroid market is a multi-billion dollar industry, with major players including BASF SE, Bayer AG, Sumitomo Chemical Co., Ltd., and Syngenta Crop Protection AG[26]. The market is driven by the continued need for effective pest control in agriculture and public health[27][28][29][30][31].

Future research in the field of pyrethroids is focused on:

-

Developing novel pyrethroids that can overcome existing resistance mechanisms.

-

Improving the environmental safety profile of pyrethroids.

-

Exploring new delivery systems and formulations to enhance efficacy and reduce non-target exposure.

The historical development of synthetic pyrethroids, from the discovery of natural pyrethrins to the creation of highly potent and stable molecules like this compound and its successors, is a remarkable example of how chemical innovation can address critical challenges in agriculture and public health. As we continue to face the challenges of a growing global population and the threat of vector-borne diseases, the legacy of pyrethroid chemistry will undoubtedly continue to play a vital role in shaping the future of pest management.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rndsystems.com [rndsystems.com]

- 5. Allethrin (Ref: FMC 249) [sitem.herts.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrethroid insecticides maintain repellent effect on knock-down resistant populations of Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Unpacking WHO and CDC Bottle Bioassay Methods: A Comprehensive Literature Review and Protocol Analysis Revealing Key Outcome Predictors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. innovationtoimpact.org [innovationtoimpact.org]

- 17. academicjournals.org [academicjournals.org]

- 18. digitalcommons.salve.edu [digitalcommons.salve.edu]

- 19. oecd.org [oecd.org]

- 20. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. OECD: New, updated and corrected Test Guidelines - Lynxee consulting [lynxee.consulting]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. beyondpesticides.org [beyondpesticides.org]

- 25. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Pyrethroids Market Share & Trends Report 2025-2034 [thebusinessresearchcompany.com]

- 28. expertmarketresearch.com [expertmarketresearch.com]

- 29. virtuemarketresearch.com [virtuemarketresearch.com]

- 30. coherentmarketinsights.com [coherentmarketinsights.com]

- 31. imarcgroup.com [imarcgroup.com]

An In-depth Technical Guide to D-Allethrin Solubility in Organic Solvents for Laboratory Use

Introduction

D-Allethrin, a synthetic pyrethroid insecticide, is a cornerstone in the formulation of numerous commercial and household pest control products.[1][2] For researchers, scientists, and professionals in drug development and formulation chemistry, a comprehensive understanding of its solubility characteristics in various organic solvents is paramount. This guide provides an in-depth technical exploration of this compound's solubility, moving beyond qualitative statements to offer a practical and scientifically grounded resource for laboratory applications. We will delve into the molecular basis of its solubility, present available quantitative data, and provide standardized protocols for its empirical determination.

Core Concepts: Understanding the "Why" Behind this compound's Solubility

The solubility of a compound is dictated by the fundamental principle of "like dissolves like." This axiom is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. To comprehend the solubility profile of this compound, we must first examine its molecular structure and properties.

This compound is an ester of chrysanthemic acid and allethrolone.[3] Its chemical structure, C19H26O3, confers a largely non-polar character, though the presence of ester and carbonyl groups introduces regions of moderate polarity.[4] This dual nature is key to its solubility behavior.

Key Molecular Properties of this compound:

-

Polarity: Generally considered non-polar to sparingly polar. Its large hydrocarbon backbone dominates its character.

-

LogP (Octanol-Water Partition Coefficient): Reported as approximately 4.78 to 4.96, indicating a strong preference for non-polar (lipophilic) environments over aqueous ones.[4][5]

-

Hydrogen Bonding: The carbonyl and ester groups can act as hydrogen bond acceptors, allowing for some interaction with protic solvents.

The Role of the Solvent

The choice of an organic solvent is critical for dissolving this compound effectively. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (protic vs. aprotic).

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given this compound's significant non-polar structure, it exhibits high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents possess dipole moments but do not have O-H or N-H bonds. They can engage in dipole-dipole interactions with the polar regions of the this compound molecule, leading to good solubility.

-